Isodomoic acid G

Descripción general

Descripción

Isodomoic acid G is a member of the kainoid family of marine natural products, which are known for their potent neuroexcitatory properties. These compounds are structurally related to kainic acid and domoic acid, both of which have been extensively studied for their pharmacological activities. This compound, in particular, has garnered interest due to its unique structural features and biological activities.

Mecanismo De Acción

Target of Action

Isodomoic Acid G, like its parent compound Domoic Acid (DOM), is a naturally occurring excitatory amino acid . Its primary targets are the glutamate receptors (GluRs) . These receptors play a crucial role in the central nervous system, mediating fast synaptic transmission .

Mode of Action

This compound, similar to DOM and its analogue kainic acid (KA), is excitotoxic . It mediates its toxic effects through the activation of GluRs . This activation involves the participation and co-activation of both N-methyl-D-aspartate (NMDA) receptors and non-NMDA receptor subtypes . The compound has a very strong affinity for these receptors, which results in excitotoxicity .

Biochemical Pathways

The activation of GluRs by this compound leads to an integrative action on ionotropic glutamate receptors at both sides of the synapse . This action is coupled with the effect of blocking the channel from rapid desensitization

Result of Action

The activation of GluRs by this compound results in excitotoxicity , a process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate . This can lead to neurological diseases .

Action Environment

This compound is most commonly associated with toxic blooms of marine phytoplankton, resulting in contamination of shellfish and other species . Environmental factors such as the presence of these toxic blooms can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

Isodomoic acid G interacts with various enzymes, proteins, and other biomolecules. It is synthesized from a common intermediate using a silicon-based cross-coupling reaction . The trans-2,3-disubstituted pyrrolidine core fragment is accessed through a diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization reaction of a vinylglycine-derived 1,6-enyne .

Cellular Effects

It is known that its parent compound, domoic acid, is a potent neurodevelopmental toxin with relevance to both food safety issues and the etiology of neurological diseases .

Molecular Mechanism

It is known that its synthesis involves a nickel-catalyzed cyclization that constructs the pyrrolidine ring while simultaneously establishing either the E or Z stereochemistry of an exocyclic tetrasubstituted alkene .

Temporal Effects in Laboratory Settings

It is known that its parent compound, domoic acid, exhibits changes in its effects over time .

Transport and Distribution

It is known that its parent compound, domoic acid, is transported and distributed within cells and tissues .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The total synthesis of isodomoic acid G involves a series of complex steps. One notable method includes a nickel-catalyzed cyclization that constructs the pyrrolidine ring while establishing the stereochemistry of an exocyclic tetrasubstituted alkene. This process involves the stereoselective assembly of both E- and Z-alkenes of the natural products . Another approach involves a sequential silylcarbocyclization and silicon-based cross-coupling process, which includes key transformations such as a diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization reaction of an L-vinylglycine-derived 1,6-enyne .

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to the complexity and specificity of the synthetic routes required. Most production methods are confined to laboratory settings and involve intricate organic synthesis techniques.

Análisis De Reacciones Químicas

Types of Reactions: Isodomoic acid G undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the alkene and pyrrolidine ring positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemical Synthesis

The synthesis of isodomoic acids, including IA-G, has been a significant area of research. Various synthetic routes have been developed to produce IA-G efficiently:

- Total Synthesis : The first total synthesis of IA-G was accomplished using a silicon-based cross-coupling method. This approach allows for the construction of C-C bonds under mild conditions, making it suitable for late-stage modifications in complex organic syntheses .

- Stereocontrol : The synthesis involves a diastereoselective rhodium-catalyzed carbonylative silylcarbocyclization reaction, which is crucial for achieving the desired stereochemistry in IA-G .

Neurobiological Research

IA-G is structurally related to domoic acid (DA), a potent neurotoxin associated with amnesic shellfish poisoning. Research indicates that IA-G exhibits neuroexcitatory properties similar to DA, which positions it as a valuable model for studying neurodegenerative diseases:

- Neuronal Degeneration : Studies suggest that IA-G induces neuronal degeneration akin to conditions such as Huntington's disease and epilepsy. This makes it a candidate for pharmacological studies aimed at understanding these diseases' pathogenesis .

- Mechanistic Insights : Investigations into the mechanisms by which IA-G affects neuronal cells could provide insights into potential therapeutic targets for neurodegenerative disorders .

The biological activity of IA-G extends beyond neurotoxicity:

- Insecticidal Properties : Some studies have indicated that isodomoic acids, including IA-G, possess insecticidal activity, which may have applications in pest control .

- Chiral Synthons : IA-G can serve as a chiral synthon or building block in the design of peptidomimetics and other bioactive compounds, enhancing its utility in medicinal chemistry .

Analytical Applications

The detection and quantification of IA-G in environmental samples are critical for assessing its ecological impact:

- Analytical Methods : Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to analyze IA-G levels in marine environments and shellfish tissues. These methods are essential for monitoring harmful algal blooms and ensuring food safety .

Data Table: Summary of Applications

Case Studies

- Neurotoxicity Assessment : A study demonstrated that IA-G could induce apoptosis in neuronal cell lines, providing a model for understanding the mechanisms underlying neurodegenerative diseases .

- Synthesis Optimization : Researchers optimized the total synthesis route for IA-G to enhance yield and reduce synthesis time, showcasing the compound's potential for large-scale production .

- Environmental Monitoring : A case study on the prevalence of IA-G in coastal waters highlighted its correlation with harmful algal blooms, emphasizing the need for regular monitoring to protect public health .

Comparación Con Compuestos Similares

Domoic Acid: A potent neurotoxin found in marine algae, structurally similar to isodomoic acid G.

Kainic Acid: Another kainoid with neuroexcitatory properties, used as a pharmacological tool to study glutamate receptors.

Isodomoic Acids A, B, C, D, E, and F: These isomers share structural similarities with this compound but differ in their specific configurations and biological activities.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of an exocyclic tetrasubstituted alkene. This structural feature distinguishes it from other isodomoic acids and contributes to its distinct biological activities.

Actividad Biológica

Isodomoic acid G is a member of the kainoid family of compounds, which are primarily derived from marine algae and exhibit significant biological activity, particularly as neuroexcitatory agents. This article delves into the biological properties, synthesis, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is structurally related to domoic acid, a potent neurotoxin known to cause amnesic shellfish poisoning (ASP). These compounds act as analogs of glutamic acid, a crucial neurotransmitter in the mammalian central nervous system, and interact with ionotropic glutamate receptors (iGluRs), leading to neuronal excitotoxicity and cell death .

Biological Activity

Mechanism of Action:

this compound mimics glutamate and binds to iGluRs, particularly the AMPA receptor subtype. This binding results in increased calcium influx into neurons, promoting depolarization and potentially leading to excitotoxicity. The compound's ability to induce neuronal death has been documented in various studies, highlighting its relevance in neuropharmacology .

Toxicological Profile:

The toxic effects of this compound are primarily observed in marine organisms and can also extend to mammals through the consumption of contaminated shellfish. The compound exhibits strong insecticidal properties against species like the American cockroach (Periplaneta americana), suggesting a broader ecological impact beyond human health concerns .

Synthesis of this compound

The total synthesis of this compound has been achieved through various synthetic routes involving complex organic reactions. Notably, a silicon-based cross-coupling method has been employed to efficiently construct its molecular framework. The synthesis typically involves:

- Core Fragment Construction: Utilizing a diastereoselective rhodium-catalyzed carbonylative reaction.

- Side Chain Assembly: Achieved via silylcarbocyclization followed by desilylative iodination.

- Final Coupling: A silicon-based alkenyl-alkenyl cross-coupling reaction completes the synthesis .

Case Study 1: Neurotoxicity Assessment

A study investigated the neurotoxic effects of this compound on rat cortical neurons. Results indicated that exposure led to significant neuronal loss and increased markers of oxidative stress, supporting its role as an excitotoxin. The research emphasized the need for monitoring marine biotoxins in seafood to prevent ASP incidents .

Case Study 2: Ecological Impact

Research on algal blooms revealed that species producing isodomoic acids contribute to ecosystem imbalances due to their neurotoxic effects on marine life. This study highlighted the implications for food webs and fisheries, underscoring the importance of understanding these compounds' biological activities in environmental contexts .

Data Tables

| Property | This compound |

|---|---|

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 253.26 g/mol |

| Toxicity | Neurotoxic (causes depolarization) |

| Source | Marine algae (e.g., Chondria armata) |

| Biological Effect | Observation |

|---|---|

| Neuronal Excitotoxicity | Induces cell death in neurons |

| Insecticidal Activity | Effective against Periplaneta americana |

| Glutamate Mimicry | Binds to iGluRs |

Propiedades

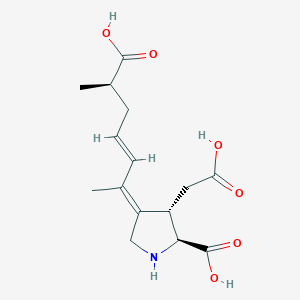

IUPAC Name |

(2S,3S,4E)-4-[(E,6R)-6-carboxyhept-3-en-2-ylidene]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-4,9-10,13,16H,5-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b4-3+,11-8-/t9-,10+,13+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKCCCBSBSRCARB-NMWGDLGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(=C1CNC(C1CC(=O)O)C(=O)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C/C=C/C(=C\1/CN[C@@H]([C@H]1CC(=O)O)C(=O)O)/C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the core structural feature that makes isodomoic acids G and H unique within the domoic acid family of natural products?

A1: Unlike other members of the domoic acid family, isodomoic acids G and H possess a characteristic exocyclic tetrasubstituted alkene at the C4 position of the pyrrolidine ring. []

Q2: How does the stereochemistry at the C5' position of isodomoic acid G affect its structure?

A2: Researchers synthesized both the 5'-(R) and 5'-(S) isomers of this compound to determine its correct stereostructure. Comparison with an authentic sample confirmed the natural configuration. []

Q3: What innovative synthetic strategies have been employed in the total synthesis of this compound?

A3: Several successful total syntheses of this compound have been reported, highlighting distinct synthetic strategies:

- Nickel-catalyzed Cyclization: This method elegantly constructs the pyrrolidine ring and simultaneously establishes the desired E or Z stereochemistry of the exocyclic tetrasubstituted alkene. [, , ]

- Sequential Silylcarbocyclization/Silicon-Based Cross-Coupling: This approach leverages a rhodium-catalyzed carbonylative silylcarbocyclization to form the core pyrrolidine structure. Subsequent silicon-based cross-coupling introduces the side chain, showcasing the versatility of organosilicon chemistry. [, ]

Q4: How does the choice of reaction conditions in the synthesis of this compound influence the stereochemical outcome of key transformations?

A4: The development of a stereochemically divergent desilylative iodination reaction was crucial for accessing both isodomoic acids G and H from a common intermediate. By carefully modulating the reaction conditions, researchers achieved either inversion or retention of the double bond configuration during the iododesilylation step. This control enabled the selective synthesis of the E-alkenyl iodide, leading to this compound, or the Z-alkenyl iodide, a precursor to isodomoic acid H. [, ]

Q5: What key chemical transformations are central to the efficient assembly of this compound?

A5: The total syntheses of this compound leverage several important reactions:

- Diastereoselective Rhodium-Catalyzed Carbonylative Silylcarbocyclization: This reaction efficiently constructs the trans-2,3-disubstituted pyrrolidine core from a vinylglycine-derived 1,6-enyne, setting the stage for subsequent elaborations. [, ]

- Stereoselective Desilylative Iodination: This step is pivotal for controlling the alkene geometry in the final product. Careful optimization allows for either inversion or retention of configuration, enabling access to both isodomoic acids G and H. [, ]

- Alkenyl-Alkenyl Silicon-Based Cross-Coupling: This mild and efficient reaction unites the pyrrolidine core with the side chain, showcasing the utility of silicon-based cross-coupling strategies in natural product synthesis. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.